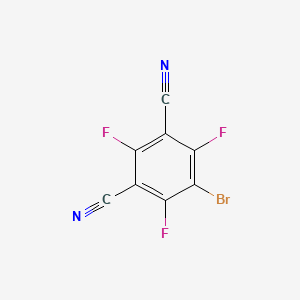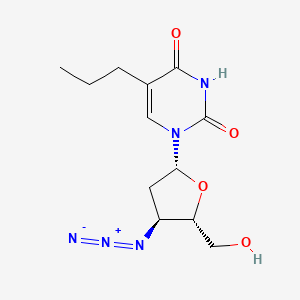
Psoralin, N-decanoyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin found in plants such as Psoralea corylifolia. Psoralens are known for their photoactive properties, which make them useful in various therapeutic and industrial applications. The addition of a decanoyl group to the psoralen structure enhances its lipophilicity and potentially modifies its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Psoralin, N-decanoyl-5-oxo- typically involves the acylation of psoralen with decanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst such as pyridine or triethylamine. The reaction mixture is heated to facilitate the formation of the ester bond between the psoralen and decanoic acid.
Industrial Production Methods: Industrial production of Psoralin, N-decanoyl-5-oxo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Psoralin, N-decanoyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the psoralen structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated psoralen derivatives.
Aplicaciones Científicas De Investigación
Psoralin, N-decanoyl-5-oxo- has a wide range of scientific research applications:
Chemistry: Used as a photoactive compound in photochemical studies.
Medicine: Explored for its potential use in phototherapy for skin conditions such as psoriasis and vitiligo.
Industry: Utilized in the development of photoactive materials and coatings.
Mecanismo De Acción
The mechanism of action of Psoralin, N-decanoyl-5-oxo- involves its photoactivation by ultraviolet (UV) light. Upon exposure to UV light, the compound forms covalent bonds with DNA, leading to the formation of mono- and di-adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as tumor cells .
Comparación Con Compuestos Similares
Psoralen: The parent compound, known for its photoactive properties.
Angelicin: An angular furocoumarin with similar photoactive properties.
Allosporalen: Another angular furocoumarin with distinct biological activities.
Comparison:
Psoralin, N-decanoyl-5-oxo-: has enhanced lipophilicity compared to psoralen, which may improve its cellular uptake and bioavailability.
Angelicin and Allosporalen: have different structural configurations, leading to variations in their photoactive properties and biological activities.
Psoralin, N-decanoyl-5-oxo- stands out due to its unique combination of photoactivity and enhanced lipophilicity, making it a promising candidate for various scientific and industrial applications.
Propiedades
Número CAS |
65549-33-9 |
|---|---|
Fórmula molecular |
C21H24O5 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(7-oxofuro[3,2-g]chromen-4-yl) decanoate |
InChI |
InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3 |
Clave InChI |
UMHQELYIUBDOOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)

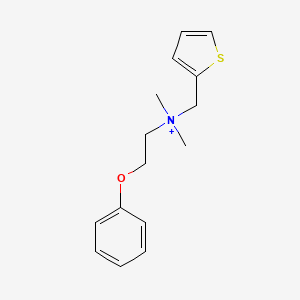
![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
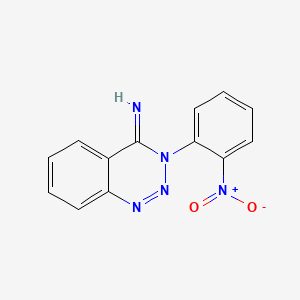
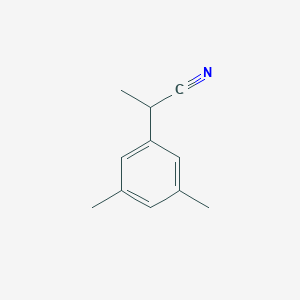

![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)
